Sodium borate silicate
Description
Properties
CAS No. |
50815-87-7 |
|---|---|
Molecular Formula |
BH2Na3O6Si |
Molecular Weight |
205.88 g/mol |
IUPAC Name |
trisodium;dihydroxy(oxo)silane;borate |
InChI |
InChI=1S/BO3.3Na.H2O3Si/c2-1(3)4;;;;1-4(2)3/h;;;;1-2H/q-3;3*+1; |
InChI Key |
LYKSNPCDSUJEIY-UHFFFAOYSA-N |
Canonical SMILES |
B([O-])([O-])[O-].O[Si](=O)O.[Na+].[Na+].[Na+] |
physical_description |
White odorless powder; [Potters MSDS] |
Origin of Product |
United States |
Synthetic Methodologies and Advanced Fabrication Techniques for Sodium Borate Silicate Materials
Melt-Quenching Techniques for Bulk Sodium Borate (B1201080) Silicate (B1173343) Glass Production
Melt-quenching is a conventional and widely employed technique for the fabrication of bulk sodium borate silicate glasses. unimed.ac.idmdpi.com This process involves the melting of a homogenous mixture of precursor materials at elevated temperatures, followed by rapid cooling to prevent crystallization and form an amorphous glassy solid. unimed.ac.idmdpi.com
The production of this compound glass via melt-quenching typically involves the following steps:
Batching : Precise weighing and mixing of raw materials, such as sodium carbonate (Na2CO3), boric acid (H3BO3) or borax (B76245) (Na2B4O7), and silicon dioxide (SiO2), to achieve the desired glass composition. diva-portal.orgacs.org
Melting : The batched materials are placed in a crucible, often made of platinum or alumina (B75360), and heated in a furnace to temperatures typically ranging from 950 °C to 1620 °C. diva-portal.orgacs.org This ensures the complete fusion and homogenization of the components.
Pouring and Quenching : The molten glass is then poured onto a preheated plate, commonly made of brass or steel, and rapidly cooled. diva-portal.org This rapid cooling, or quenching, is crucial to bypass the crystallization process and solidify the melt into a glassy state. mdpi.com
Annealing : The resulting glass is subsequently annealed to relieve internal stresses that develop during the rapid cooling process.
Influence of Melting Parameters on Structural Homogeneity and Amorphous Phase Formation
The final properties of the this compound glass are highly dependent on the melting parameters. Factors such as melting temperature, duration, and the chemical composition of the batch materials significantly influence the structural homogeneity and the formation of a stable amorphous phase.
The introduction of different oxides can alter the glass network. For instance, sodium oxide (Na2O) acts as a network modifier, disrupting the Si-O and B-O bonds and creating non-bridging oxygens. diva-portal.org This disruption leads to a less interconnected and more flexible glass network. The concentration of sodium can influence the glass transition temperature (Tg) and melting temperature. diva-portal.org
In some this compound systems, amorphous phase separation can occur, where the glass separates into distinct silica-rich and borate-rich phases upon heat treatment. researchgate.net This phenomenon is influenced by the glass composition and can be intentionally induced to create materials with specific properties. researchgate.netshu.ac.uk
The following table summarizes the effect of various melting parameters on the properties of this compound glass:
| Melting Parameter | Effect on Glass Properties |
| Temperature | Higher temperatures generally lead to better homogeneity but can also cause volatilization of components like boron. acs.org |
| Duration | Sufficient melting time is necessary to ensure a complete reaction and a homogeneous melt. |
| Composition | The ratio of network formers (SiO2, B2O3) to modifiers (Na2O) dictates the overall structure, connectivity, and properties of the glass. diva-portal.org |
| Cooling Rate | A sufficiently high cooling rate is essential to prevent the nucleation and growth of crystalline phases, thus ensuring an amorphous structure. mdpi.com |
Annealing Protocols and Their Impact on Material State
Annealing is a critical post-quenching heat treatment process that significantly impacts the final state of the this compound glass. The primary purpose of annealing is to relieve internal thermal stresses that accumulate during the rapid cooling (quenching) phase. uni-pannon.huresearchgate.net These stresses can make the glass brittle and prone to fracture.
The annealing process typically involves heating the glass to a temperature near its glass transition temperature (Tg), holding it at that temperature for a specific duration to allow the structure to relax, and then slowly cooling it down to room temperature. d-nb.info This controlled cooling prevents the reintroduction of significant thermal stresses.
Research has shown that annealing can affect the structure of sodium borate glass by redistributing its structural units and partially correcting defects, which can reinforce the glass structure. uni-pannon.hu For example, in copper-doped sodium borate glasses, annealing has been observed to influence the coordination of the copper ions within the glass matrix. uni-pannon.hu Furthermore, annealing can counteract the effects of compression on the glass structure. dntb.gov.ua
The specific annealing protocol, including the annealing temperature and the heating and cooling rates, is crucial for achieving a stable and stress-free glass product. An improperly annealed glass may retain residual stresses, compromising its mechanical and optical properties.
Sol-Gel Synthesis Routes for this compound Precursors and Xerogels
The sol-gel process offers a versatile and low-temperature alternative to traditional melt-quenching for synthesizing this compound materials. evitachem.comaip.org This wet-chemical technique involves the transition of a system from a liquid "sol" (colloidal solution) into a solid "gel" phase. Subsequent drying of the gel produces a xerogel. acs.org This method allows for excellent control over the material's composition, homogeneity, and microstructure at a molecular level. core.ac.uk
The general steps in a sol-gel synthesis of this compound are:
Sol Formation : Precursors are dissolved in a solvent (often water or an alcohol) to form a sol.
Gelation : The sol undergoes hydrolysis and condensation reactions, leading to the formation of a continuous solid network, or gel. evitachem.com
Aging : The gel is aged in its mother liquor to strengthen the network.
Drying : The solvent is removed from the gel network to produce a xerogel.
Thermal Treatment : The xerogel is often heat-treated (calcined) to remove residual organics and densify the material. core.ac.uk
Precursor Selection and Reaction Kinetics in Sol-Gel Processing
The choice of precursors is a critical factor in the sol-gel synthesis of this compound. Common silicon precursors include tetraethyl orthosilicate (B98303) (TEOS), while boron is often introduced using boric acid or borate esters like trimethyl borate. researchgate.net Sodium precursors can include sodium methoxide (B1231860) or sodium silicate solutions (waterglass). evitachem.comcore.ac.uk
The reaction kinetics are governed by hydrolysis and condensation reactions. Unlike silicate precursors which often require a catalyst, borate precursors can hydrolyze rapidly. rsc.org The pH of the solution plays a crucial role in controlling the rates of these reactions and, consequently, the gelation time and the structure of the resulting gel. mdpi.comualberta.ca
Several factors influence the reaction kinetics:
pH : The pH affects the rate of hydrolysis and condensation, with different mechanisms dominating in acidic and basic conditions. mdpi.com
Water-to-Precursor Ratio : This ratio influences the extent of hydrolysis.
Catalyst : Acid or base catalysts are often used to control the reaction rates. academiapublishing.org
Temperature : Higher temperatures generally accelerate the reaction rates.
Control of Gelation Behavior and Network Formation
The gelation process is the point at which the colloidal particles in the sol link together to form a three-dimensional network that spans the entire volume. The time it takes for this to occur is known as the gelation time. mdpi.com Controlling the gelation behavior is essential for tailoring the properties of the final material.
Factors that can be manipulated to control gelation include:
Precursor Concentration : Higher concentrations generally lead to faster gelation. mdpi.com
pH : The gelation time is highly dependent on the pH of the sol. mdpi.comresearchgate.net For sodium silicate solutions initiated with boric acid, minimum gelling times have been observed at pH values between 9 and 10. researchgate.net
Temperature : Increasing the temperature can shorten the gelation time.
The structure of the resulting network is also influenced by these parameters. For instance, gels formed under acidic conditions tend to have smaller particles and a denser network, while basic conditions can lead to larger aggregates and a more open structure. mdpi.comnih.gov Raman spectroscopy studies have revealed that basic gels can contain a higher percentage of higher-order silicate rings (Q3 units), while acidic gels are dominated by lower-order rings (Q2 units). ualberta.ca
Post-Synthesis Thermal Treatments and Resultant Microstructures
After the gel is formed and dried into a xerogel, it is often subjected to thermal treatments. These treatments serve several purposes:
Removal of Residuals : To burn off any remaining organic compounds from the precursors and solvent. mdpi-res.com
Densification : To collapse the porous structure of the xerogel and form a dense glass.
Crystallization : In some cases, to induce controlled crystallization and form glass-ceramic materials.
The temperature and duration of the thermal treatment have a profound effect on the final microstructure of the this compound material. For example, xerogels can be heat-treated at temperatures ranging from 200 °C to 700 °C to obtain amorphous glass powders. core.ac.ukacademiapublishing.org The resulting powders often have a high specific surface area and a porous structure. academiapublishing.org The glass transition temperature (Tg) of the xerogel can be determined using techniques like differential scanning calorimetry (DSC), and the formation of the glass network structure can be confirmed by Fourier-transform infrared spectroscopy (FT-IR). academiapublishing.org
The following table provides a summary of the influence of post-synthesis thermal treatment on xerogel properties:
| Thermal Treatment Parameter | Effect on Microstructure and Properties |
| Temperature | Increasing temperature leads to the removal of organic residues, densification, and eventually crystallization. core.ac.ukacademiapublishing.org |
| Heating Rate | A controlled heating rate is important to avoid cracking or bloating of the material. |
| Atmosphere | The atmosphere (e.g., air, inert gas) can influence the final composition and phase of the material. |
Hydrothermal Synthesis of Crystalline this compound Phases
Hydrothermal synthesis is a versatile method for producing crystalline materials from aqueous solutions under conditions of high temperature and pressure. This technique is particularly effective for the synthesis of complex oxide materials, such as sodium borate silicates, as it facilitates the dissolution and recrystallization of reactants, leading to the formation of well-defined crystalline structures. iaea.orgcore.ac.uk The process is typically carried out in a sealed vessel, known as an autoclave, where the reactants are heated in an aqueous solution, often with a mineralizer to control the pH and aid in dissolution. acs.org
Reaction Conditions and Crystallization Pathways
The crystallization of this compound phases via hydrothermal synthesis is highly dependent on a range of reaction parameters, including temperature, pressure, reactant concentrations, and the presence of mineralizers. mdpi.comsc.edu These factors influence the solubility of precursors, the nucleation and growth of crystals, and the final phase of the resulting material. researchgate.net
For instance, the synthesis of borate cancrinite, a sodium calcium aluminosilicate (B74896) borate, was achieved through hydrothermal crystallization, resulting in transparent prismatic single crystals. iaea.orgosti.gov In another study, the synthesis of a uranyl borosilicate, K1.8Na1.2[(UO2)BSi4O12], was accomplished using supercritical hydrothermal methods. mdpi.comsc.edu The reaction was conducted by heating uranium oxide, sodium borate, and silicon dioxide in an aqueous solution of potassium hydroxide (B78521) within a sealed silver tube. mdpi.comsc.edu The temperature was raised to 400 °C for 48 hours, followed by a slow cooling period, which generated an estimated pressure of 30 MPa. mdpi.comsc.edu The concentration of the mineralizer, in this case, potassium hydroxide, was found to be a critical factor in dictating the formation of the desired crystalline phase. mdpi.comsc.edu
The crystallization pathway in hydrothermal synthesis can proceed through either classical or non-classical mechanisms. researchgate.net The classical pathway involves the layer-by-layer addition of soluble molecular species to a growing crystal surface. researchgate.net In contrast, non-classical pathways may involve the aggregation of nanoparticles or the transformation of amorphous precursor phases into crystalline structures. researchgate.net The specific pathway is influenced by the complex interplay of the reaction conditions.
| Parameter | Value/Condition | Resulting Phase |
| Temperature | 400 °C | K |
| Pressure | ~30 MPa mdpi.comsc.edu | K |
| Mineralizer | 1.5M KOH mdpi.com | High-quality single crystals of K |
| Mineralizer | 2M KOH mdpi.com | Brown polycrystalline material mdpi.com |
Dry-Gel Conversion Approaches in Hydrothermal Environments
The dry-gel conversion (DGC) method is a variation of hydrothermal synthesis that involves the crystallization of a dry-gel precursor in a steam environment. cambridge.orgcambridge.org This technique differs from conventional hydrothermal synthesis where the reactants are fully submerged in a solution. cambridge.orgcambridge.org In the DGC method, the dry gel is placed in a hydrothermal vessel, such as an autoclave, separate from the water source. cambridge.orgcambridge.org Upon heating, the water creates a steam atmosphere that facilitates the crystallization of the gel. cambridge.orgcambridge.org
This approach has been successfully employed for the synthesis of the lithium sodium borosilicate jadarite (LiNaSiB3O7(OH)). cambridge.orgcambridge.org The process begins with the preparation of a precursor gel via the sol-gel method, using reagents such as colloidal silica (B1680970), tetraethylorthosilicate (TEAOH), lithium nitrate, sodium hydroxide, and borax. cambridge.org This gel is then dried to a powder. cambridge.org For the steam crystallization, the dry gel powder is placed in a PTFE beaker, which is then suspended above a small amount of deionized water in a larger PTFE liner within a steel autoclave. cambridge.org The vessel is then heated, for example to 175°C for 1.5 days, to induce crystallization. cambridge.org
The DGC method offers several advantages, including the potential for better control over the composition and structure of the final product. The use of a structure-directing agent (SDA), such as TEAOH, can help to stabilize and guide the formation of specific borosilicate frameworks. cambridge.orgcambridge.org
| Step | Description | Reagents/Conditions |
| Gel Synthesis | A sol-gel method is used to create a precursor gel. cambridge.org | Colloidal silica, TEAOH, lithium nitrate, sodium hydroxide, borax. cambridge.org |
| Drying | The gel is dried to form a powder. cambridge.org | Heated at 80°C. cambridge.org |
| Steam Crystallization | The dry gel is heated in a steam environment within an autoclave. cambridge.org | 175°C for 1.5 days. cambridge.org |
Novel Fabrication Techniques for Porous and Nanostructured this compound Architectures
The development of novel fabrication techniques has enabled the creation of this compound materials with controlled porosity and nanostructured features. These advanced architectures offer unique properties and expand the potential applications of these materials.
Preparation of Nanoporous this compound Glasses through Phase Separation and Leaching
Nanoporous this compound glasses are fabricated through a process involving phase separation and subsequent leaching. dbc.wroc.plpwr.edu.pl This method starts with a homogeneous sodium borosilicate glass, which is then heat-treated to induce phase separation. bwise.kracs.org This heat treatment causes the glass to separate into two interconnected phases: a silica-rich phase and a sodium borate-rich phase that is soluble in acid. bwise.kr
The composition of the initial glass is a critical factor in this process. A typical composition is approximately 70% SiO2, 23% B2O3, and 7% Na2O by mass. dbc.wroc.plpwr.edu.pl The heat treatment conditions, specifically the temperature and duration, determine the microstructure and pore size of the final porous material. bwise.kr For instance, heat treatment in the range of 550-700°C can initiate spinodal decomposition, leading to the formation of interconnected channels. bwise.kr One study found that a heat treatment at 600°C for 3 hours was optimal for creating a glass membrane with nano-sized pores without micro-cracks. bwise.kr
Following the heat treatment, the phase-separated glass is subjected to a leaching process, typically using a hot acid solution such as 3 M HCl. dbc.wroc.plktu.lt The acid selectively dissolves the sodium borate-rich phase, leaving behind a porous structure composed almost entirely of silica (around 96%). bwise.kr The resulting nanoporous glasses can have pore sizes ranging from 5 to 100 nm. dbc.wroc.plpwr.edu.pl
| Step | Description | Conditions/Composition |
| Initial Glass Composition | A homogeneous sodium borosilicate glass is prepared. dbc.wroc.plpwr.edu.pl | 70% SiO |
| Heat Treatment | The glass is heated to induce phase separation. bwise.kr | 600°C for 3 hours bwise.kr |
| Leaching | The phase-separated glass is treated with acid to remove the soluble phase. dbc.wroc.plktu.lt | 3 M HCl solution dbc.wroc.plktu.lt |
| Final Structure | A nanoporous silica-rich glass is obtained. bwise.kr | Pore sizes of 5-100 nm dbc.wroc.plpwr.edu.pl |
Microwave-Assisted Synthesis for Cellular Glass Aggregates
Microwave-assisted synthesis has emerged as an energy-efficient method for producing cellular glass aggregates. researchgate.netnewinera.com This technique utilizes microwave energy to heat the raw materials, leading to the formation of a porous, lightweight glass material. researchgate.netnewinera.com In this process, residual glass is typically used as the main component, with sodium borate (borax) acting as a fluxing agent and other additives serving as expanding agents and binders. researchgate.netnewinera.com
One study reported an improved method for manufacturing cellular glass using a mixture of residual glass (91%), sodium borate (5%), eggshell waste (4%), and added water (9%). researchgate.netnewinera.comneliti.com The addition of sodium borate was found to be crucial for increasing the compression strength of the final product. researchgate.netnewinera.com Another formulation found to be optimal consisted of 1.6% calcium carbonate, 6% borax, 8% sodium silicate, and the remainder as residual glass. newinera.com
The microwave heating process is typically carried out in a specialized apparatus, sometimes using a ceramic tube to protect the mixture from the direct effects of the microwave field and to ensure more uniform heating. newinera.com The resulting cellular glass aggregates exhibit properties such as low bulk density (e.g., 0.22 g/cm³), low thermal conductivity (e.g., 0.079 W/m·K), and significant compression strength (e.g., 5.9 MPa), making them suitable for applications such as thermal insulation. newinera.com
| Component | Function | Example Percentage |
| Residual Glass | Main structural component | 91% researchgate.netnewinera.comneliti.com |
| Sodium Borate (Borax) | Fluxing agent, increases strength researchgate.netnewinera.com | 5-6% researchgate.netnewinera.com |
| Eggshell Waste / Calcium Carbonate | Expanding agent researchgate.netnewinera.com | 4% (Eggshell) / 1.6% (CaCO |
| Sodium Silicate | Binder newinera.com | 8% newinera.com |
| Water | Added for processing researchgate.netnewinera.comneliti.com | 9% researchgate.netnewinera.comneliti.com |
Modification of Stöber Method for Composite Nanoparticle Generation
The Stöber method, a well-established process for synthesizing monodisperse silica (SiO2) nanoparticles, has been modified to produce composite nanoparticles containing sodium borate. iyte.edu.triyte.edu.trwikipedia.org This modification involves the introduction of a sodium borate solution into the reaction mixture, which typically consists of a silicon alkoxide precursor (like tetraethyl orthosilicate), an alcohol, and a catalyst (often ammonia). iyte.edu.triyte.edu.trresearchgate.netresearchgate.net
By varying the amount of sodium borate and the method of its addition, it is possible to control the size, morphology, and chemical structure of the resulting Si/Na-Borate composite nanoparticles. iyte.edu.triyte.edu.tr Research has shown that the morphology and chemical structure of these particles are dependent on the weight percentage of sodium borate (e.g., 1, 3, and 5% w/w) and the rate of its addition (e.g., direct, 500 µL/min, 5 µL/min). iyte.edu.triyte.edu.tr
The synthesis of these composite nanoparticles opens up possibilities for new applications, as the incorporation of boron can impart specific properties to the silica nanoparticles. iyte.edu.triyte.edu.tr Characterization of these composite nanoparticles is typically performed using techniques such as Scanning Electron Microscopy (SEM), Fourier-Transform Infrared Spectroscopy (FTIR), and Inductively Coupled Plasma-Mass Spectrometry (ICP-MS). iyte.edu.triyte.edu.tr
| Parameter | Variation | Effect |
| Sodium Borate Content | 1, 3, and 5% (w/w) iyte.edu.triyte.edu.tr | Influences morphology and chemical structure. iyte.edu.triyte.edu.tr |
| Addition Type of Sodium Borate | Direct, 500 µL/min, 5 µL/min iyte.edu.triyte.edu.tr | Affects morphology and chemical structure. iyte.edu.triyte.edu.tr |
Advanced Structural Characterization and Elucidation of Sodium Borate Silicate Architectures
Spectroscopic Investigations of Network Structure and Connectivity
Nuclear Magnetic Resonance (NMR) spectroscopy serves as a powerful, non-destructive technique for probing the local atomic environments and connectivity within the amorphous network of sodium borate (B1201080) silicate (B1173343) glasses. By examining the interactions of atomic nuclei with an external magnetic field, NMR provides detailed insights into the short-range order of the glass structure.
Vibrational Spectroscopy: Raman and Fourier Transform Infrared (FTIR) Studies
Identification of Borate and Silicate Structural Units and Linkages (B-O-Si bonds)
Raman and FTIR spectra of sodium borate silicate glasses are characterized by distinct bands corresponding to the vibrational modes of borate and silicate structural groups. The analysis of these bands allows for a quantitative assessment of the different structural units present in the glass network.
The structure of borosilicate glasses is primarily composed of [SiO₄] tetrahedra, trigonal [BO₃] units, and tetrahedral [BO₄] units. The silicate tetrahedra are described by Qⁿ terminology, where 'n' represents the number of bridging oxygen atoms connecting to other network formers. scirp.org
Silicate Structural Units: The primary vibrational modes for the silicate network are typically observed in the Raman spectra in the region of 800–1200 cm⁻¹. researchgate.net
Q³ units (SiO₄ tetrahedra with one non-bridging oxygen) are associated with a band around 1050-1100 cm⁻¹ .
Q² units (SiO₄ tetrahedra with two non-bridging oxygens), which form chain-like structures, exhibit a characteristic band around 950-980 cm⁻¹ . researchgate.net
Si-O-Si bending vibrations are typically found at lower frequencies, around 450-500 cm⁻¹ . researchgate.net
Borate Structural Units: The borate network gives rise to a complex series of bands due to the presence of both three-coordinated (BO₃) and four-coordinated (BO₄) boron atoms, which can be part of various superstructural units.
BO₄ tetrahedra are identified by a strong Raman band in the region of 750-800 cm⁻¹ and an infrared absorption band between 800-1200 cm⁻¹ . scirp.orgmdpi.com
BO₃ trigonal units have characteristic vibrations in the 1200-1600 cm⁻¹ region in FTIR spectra, corresponding to the asymmetric stretching of B-O bonds. researchgate.netresearchgate.net A prominent Raman band for the symmetric breathing vibration of six-membered boroxol rings (B₃O₆) containing only BO₃ units is found at approximately 805-808 cm⁻¹ . uctm.edu
B-O-Si Linkages: The formation of mixed borate-silicate networks is confirmed by the presence of vibrational modes associated with B-O-Si bonds. The identification of these linkages is crucial for understanding the extent of co-polymerization between the borate and silicate subnetworks.
An infrared absorption band in the range of 900-940 cm⁻¹ is generally attributed to the stretching vibrations of B-O-Si linkages . aip.org The intensity of this band can be correlated with the number of such bonds, providing insight into the distribution of the network-forming cations.
The following table summarizes the typical vibrational band assignments for the primary structural units in this compound glass:
| Structural Unit/Bond | Vibrational Mode | Typical Wavenumber Range (cm⁻¹) | Spectroscopy Technique |
| Silicate Network | |||
| Q³ (Si-O⁻) | Stretching | 1050-1100 | Raman |
| Q² (Si-(O⁻)₂) | Stretching | 950-980 | Raman |
| Si-O-Si | Bending | 450-500 | Raman, FTIR |
| Borate Network | |||
| BO₄ Tetrahedra | Symmetric Stretching | 750-800 | Raman |
| BO₄ Tetrahedra | Stretching & Bending | 800-1200 | FTIR |
| BO₃ Triangles | Asymmetric Stretching | 1200-1600 | FTIR |
| Boroxol Rings (B₃O₆) | Symmetric Breathing | 805-808 | Raman |
| Mixed Linkages | |||
| B-O-Si | Stretching | 900-940 | FTIR |
Detection of Ring Structures and Intermediate-Range Order
Beyond the identification of individual structural units (short-range order), vibrational spectroscopy provides valuable information about the arrangement and interconnection of these units over a larger length scale, known as intermediate-range order. This is often manifested in the presence of specific ring structures within the glass network.
In this compound glasses, the borate component is particularly known for forming a variety of well-defined superstructural units composed of interconnected BO₃ and BO₄ groups. Raman spectroscopy is especially sensitive to the symmetric breathing vibrations of these ring structures, making it an ideal tool for their detection. researchgate.net
Boroxol rings (B₃O₆) , consisting of three corner-sharing BO₃ triangles, are identified by a sharp and intense, highly polarized Raman peak at approximately 805-808 cm⁻¹ . uctm.edu The presence and intensity of this band are a direct indication of a certain degree of intermediate-range order within the borate network.
As sodium oxide is introduced, the boroxol rings are progressively converted into other borate groups containing BO₄ tetrahedra. These include pentaborate, triborate, and diborate groups , which have their own characteristic Raman fingerprints. For instance, the formation of diborate groups is associated with a band around 770-780 cm⁻¹ . researchgate.net
The silicate network, in contrast to the borate network, does not typically exhibit such sharp and well-defined Raman bands associated with specific large ring structures. However, broader features in the Raman spectra, such as the D1 and D2 "defect" bands at approximately 490 cm⁻¹ and 605 cm⁻¹ in silica-rich compositions, are associated with four- and three-membered silicate rings, respectively, and provide insight into the intermediate-range order of the silicate sub-network.
The analysis of these specific ring-related vibrational modes allows for a quantitative description of the distribution of superstructural units, offering a more complete picture of the glass structure beyond the nearest-neighbor coordination environment. researchgate.net
Investigation of Spectral Signatures in Multicomponent Systems
The addition of other components to the base this compound system, such as other alkali or alkaline earth oxides, alumina (B75360), or transition metal oxides, significantly influences the glass structure and, consequently, its vibrational spectra. Raman and FTIR spectroscopy are instrumental in elucidating the structural role of these additional components.
The introduction of a modifier like Na₂O leads to the conversion of BO₃ to BO₄ units, which can be tracked by the changes in the relative intensities of their respective vibrational bands. scirp.org Similarly, the addition of modifiers leads to the formation of non-bridging oxygens (NBOs) in the silicate network, causing a shift in the Si-O stretching bands to lower wavenumbers. researchgate.net
In more complex, multicomponent systems, the spectral signatures can become more convoluted due to overlapping bands. In such cases, deconvolution techniques are often employed to separate and quantify the contributions of the various structural units. For instance, in glasses containing additional modifiers like CaO or MgO, FTIR and Raman studies can reveal how these modifiers are distributed between the borate and silicate networks and their effect on the BO₃/BO₄ ratio and the Qⁿ distribution. uctm.edu
The investigation of these spectral changes as a function of composition provides critical data for understanding structure-property relationships in complex, technologically relevant borosilicate glasses. For example, the addition of Fe₂O₃ has been shown to act as a modifier at low concentrations, increasing the fraction of BO₄ units, while at higher concentrations, it can act as a network former. scirp.org This dual role is directly observable through the systematic changes in the FTIR spectra of the glasses.
X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS)
X-ray based spectroscopic techniques, such as X-ray Photoelectron Spectroscopy (XPS) and X-ray Absorption Spectroscopy (XAS), provide complementary information to vibrational spectroscopy, offering insights into the elemental composition, chemical states, and local coordination environment of the constituent atoms, particularly at the glass surface.
Surface Chemical States and Elemental Composition Analysis
XPS, also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a highly surface-sensitive technique that analyzes the kinetic energy of photoelectrons emitted from a material upon irradiation with X-rays. It can identify the elements present on the surface (typically the top 5-10 nm) and provide their relative concentrations. lehigh.edu
In the context of this compound glass, XPS is used to:
Quantify the surface elemental composition: It can accurately determine the surface concentrations of Na, B, Si, and O, which can be different from the bulk composition due to phenomena like alkali migration or surface reactions.
Identify different chemical states of oxygen: The O 1s core-level spectrum is particularly informative. It can be deconvoluted into multiple peaks, which are typically assigned to bridging oxygen (BO) and non-bridging oxygen (NBO) atoms. researchgate.netelsevierpure.com The binding energy of NBOs is generally lower than that of BOs due to the increased electron density on the oxygen atom. This allows for a quantitative estimation of the NBO fraction at the surface.
Probe the bonding environment: Chemical shifts in the core-level spectra of the network formers (B 1s and Si 2p) provide information about their bonding environment. For example, the binding energy of the B 1s peak can help distinguish between different borate structural units.
Local Environment and Oxidation States of Constituent Ions
While XPS provides information on chemical states, X-ray Absorption Spectroscopy (XAS) is a powerful tool for determining the local geometric structure around a specific absorbing atom. XAS is divided into two regions: X-ray Absorption Near-Edge Structure (XANES) and Extended X-ray Absorption Fine Structure (EXAFS).
XANES: The features in the XANES region, near the absorption edge, are sensitive to the oxidation state and coordination geometry of the absorbing atom. nih.gov For instance, the B K-edge XANES spectra can distinguish between trigonal [BO₃] and tetrahedral [BO₄] coordination. The main absorption peak for trigonal boron appears at a lower energy (around 194 eV) compared to that for tetrahedral boron (around 197-198 eV). aip.org This allows for the quantification of the boron coordination number.
EXAFS: The oscillatory structure in the EXAFS region, at energies well above the absorption edge, contains information about the bond distances, coordination numbers, and types of neighboring atoms in the local environment of the absorbing element. By analyzing the EXAFS signal at the Si K-edge or Na K-edge, it is possible to determine the average Si-O and Na-O bond lengths and coordination numbers. geologyscience.ruoecd-nea.org
Together, XPS and XAS provide a comprehensive picture of the surface and bulk local structure of this compound glasses. XPS excels at quantifying surface composition and identifying the presence of different chemical species like NBOs, while XAS provides precise details about the coordination environment (geometry and bond distances) of the constituent elements. tib-op.org
The following table provides a summary of the binding energies for different species in this compound glass as determined by XPS:
| Element | Core Level | Chemical State | Typical Binding Energy (eV) |
| Oxygen | O 1s | Bridging Oxygen (BO) | ~532.5 - 533.0 |
| Non-Bridging Oxygen (NBO) | ~531.0 - 531.5 | ||
| Boron | B 1s | Trigonal (BO₃) | ~192.0 - 193.0 |
| Tetrahedral (BO₄) | ~191.0 - 192.0 | ||
| Silicon | Si 2p | Tetrahedral (SiO₄) | ~102.5 - 103.5 |
| Sodium | Na 1s | Network Modifier (Na⁺) | ~1071.5 - 1072.5 |
| Sodium | Na KLL | Auger Peak | ~497.0 |
Note: Binding energy values can vary slightly depending on the specific glass composition and instrument calibration.
Diffraction Methods for Phase and Microstructure Analysis
Diffraction techniques are fundamental in materials science for elucidating the atomic and molecular structure of materials. By analyzing the scattering pattern of a beam of radiation, such as X-rays or neutrons, that interacts with a sample, it is possible to deduce information about the arrangement of atoms, the identification of crystalline phases, and the degree of order or disorder within the material. For this compound glasses, these methods provide critical insights into their complex network structures.
X-ray Diffraction (XRD) and X-ray Powder Diffraction (XRPD) for Crystalline and Amorphous Phases
X-ray Diffraction (XRD) and its variant, X-ray Powder Diffraction (XRPD), are powerful non-destructive techniques used to characterize the structural properties of this compound. These methods are instrumental in distinguishing between amorphous (glassy) and crystalline states.
In its as-prepared, glassy state, this compound exhibits an amorphous structure. XRD analysis of these samples shows a characteristic broad halo or hump in the diffraction pattern, typically around 2θ=30°, rather than sharp, well-defined peaks. sphinxsai.com This broad feature is indicative of the lack of long-range atomic order that defines a crystalline solid. sphinxsai.comscirp.org
However, upon thermal treatment or the inclusion of certain additives, crystalline phases can precipitate within the glass matrix, transforming it into a glass-ceramic. XRD is the primary tool for identifying these crystalline phases. The appearance of sharp, intense peaks in the diffractogram confirms the presence of crystalline domains. scirp.orgresearchgate.net By comparing the positions (2θ values) and intensities of these peaks to standard databases, such as those from the Joint Committee on Powder Diffraction and Standards (JCPDS), the specific crystalline phases can be identified. scirp.org
Research on modified this compound systems has identified various crystalline phases using XRD, including:
Silica (B1680970) Polymorphs : In porous sodium-borate-silicate glasses, phases such as SilicaX and Tridimite have been detected. pwr.edu.pl
Aluminum Borates : In whisker-reinforced borosilicate glasses, crystalline phases of aluminum borate, specifically Al₄B₂O₉ and Al₁₈B₄O₃₃, are readily identified. scirp.org
Furthermore, XRD data can be processed to quantify the degree of crystallinity in a sample. For instance, analysis of nanoporous sodium-borate-silicate glasses has shown crystallinity grades of approximately 7% to 9% within the predominantly vitreous framework. pwr.edu.pl
| Glass System | Identified Crystalline Phase | Reference |
|---|---|---|
| Nanoporous Sodium-Borate-Silicate | SilicaX, Tridimite | pwr.edu.pl |
| Whisker-Reinforced Borosilicate | Al₄B₂O₉, Al₁₈B₄O₃₃ | scirp.org |
| P₂O₅-containing Sodium Borosilicate | Na₄Ca(PO₄)₂, Na₃PO₄ | researchgate.net |
Neutron Diffraction for Atomic Pair Correlation Function Analysis
Neutron diffraction is a complementary technique to XRD that provides a more detailed view of the short-range order in glassy materials like this compound. Because neutrons scatter from atomic nuclei, their interaction is different from X-rays, which scatter from electrons. This makes neutron diffraction particularly sensitive to the positions of light elements like boron and oxygen.
The primary output of a neutron diffraction experiment is a structure factor, S(Q), which can be Fourier transformed to yield the atomic pair distribution function (PDF), or G(r). researchgate.net The PDF describes the probability of finding another atom at a given distance (r) from an average atom, providing direct information about bond lengths and coordination numbers.
Studies on sodium borosilicate glasses using neutron diffraction have yielded precise measurements of the key interatomic distances that define the glass network:
The Si-O bond length is consistently found to be around 1.58 Å to 1.6 Å. researchgate.net
The B-O bond length is observed at approximately 1.5 Å. szfki.hu
The technique can distinguish between different boron coordination states, revealing the presence of both three-fold (trigonal BO₃) and four-fold (tetrahedral BO₄) coordinated boron units. ingentaconnect.comresearchgate.net
To deconstruct the complex, overlapping correlations in a multi-component glass, experimental data is often coupled with computational modeling, such as the Reverse Monte Carlo (RMC) simulation technique. szfki.huresearchgate.net RMC modeling generates a three-dimensional atomic configuration that is consistent with the experimental diffraction data, allowing for the calculation of partial atomic pair correlation functions (e.g., g_Si-O_(r), g_B-O_(r), g_Na-O_(r)). szfki.huresearchgate.net This detailed analysis provides a comprehensive picture of the atomic-scale architecture.
| Atomic Pair | Bond Length (Å) | Reference |
|---|---|---|
| Si-O | 1.58 - 1.6 | researchgate.netszfki.hu |
| B-O | 1.5 | szfki.hu |
| Si-Si | 3.0 | researchgate.net |
Microscopic and Imaging Techniques for Morphological and Microstructural Characterization
While diffraction methods reveal atomic-scale arrangements, microscopic and imaging techniques are essential for characterizing the larger-scale architecture of this compound, from the nano- to the micro-scale. These techniques visualize the material's surface topography, internal structure, and the spatial distribution of different phases.
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM)
Scanning Electron Microscopy (SEM) and Transmission Electron Microscopy (TEM) are cornerstone techniques for microstructural analysis. researchgate.net
SEM provides images of a sample's surface by scanning it with a focused beam of electrons. It is particularly useful for examining the morphology, or shape and texture, of the glass. researchgate.net In studies of this compound, SEM has been used to:
Confirm the amorphous nature of as-prepared glasses, revealing surfaces that are smooth and lack crystalline features. sphinxsai.com
Visualize the effects of phase separation, showing the development of distinct microphases with different compositions. researchgate.net
Characterize the interconnected porous morphologies that result after acid leaching of a phase-separated glass. researchgate.netakjournals.com
Observe the polyhedral morphology of sintered bioactive glass particles. researchgate.net
TEM operates by transmitting a beam of electrons through an ultrathin specimen. This allows for much higher resolution imaging of the internal microstructure. scirp.org TEM analysis of this compound has been crucial for:
Characterizing the size, shape, and distribution of nanometer-sized crystalline species within the glass matrix. Studies have identified crystallites ranging in size from 10 to 33 nanometers. scirp.org
Revealing the presence and uniform distribution of spherical quantum dots fabricated within a sodium borosilicate precursor. researchgate.net
Confirming the formation of whisker-like crystalline phases (e.g., aluminum borate) in reinforced glass-ceramics. scirp.org
Confocal Microscopy and Atomic Force Microscopy (AFM) for Surface Morphology
Atomic Force Microscopy (AFM) is a very-high-resolution type of scanning probe microscopy that provides a three-dimensional profile of a surface. wikipedia.org An AFM "feels" the surface with a mechanical probe, allowing for imaging at the nanometer scale without the need for conductive coatings, which is an advantage over electron microscopy. wikipedia.org
AFM has been employed to investigate the surface nanotopography of borosilicate glass with remarkable detail. One study demonstrated that the surface of untreated borosilicate coverslips features a complex landscape of microislands. researchgate.net These features were quantified with high precision.
| Surface Feature | Measured Diameter (nm) | Measured Height (nm) | Reference |
|---|---|---|---|
| Microislands | 1000 - 3000 | 1 - 3 | researchgate.net |
This level of detail is critical for understanding surface-dependent properties and the effects of surface treatments.
Investigation of Phase Separation Phenomena and Microphase Formation
Phase separation is a critical phenomenon in the Na₂O–B₂O₃–SiO₂ system, where a homogenous molten glass, upon cooling or heat treatment, separates into two or more distinct glassy phases. azom.comglassproperties.com This process is fundamental to the production of materials like porous glasses (e.g., Vycor®). researchgate.net The resulting microstructure consists of a silica-rich phase and a sodium-borate-rich phase. azom.commo-sci.com
The morphology of this phase separation can vary and is typically investigated using electron microscopy (SEM and TEM). researchgate.net
Spinodal Decomposition : This mechanism often results in two continuous, intertwined, tendril-like phases. researchgate.netmo-sci.com SEM imaging of leached glasses, where the soluble borate phase is removed, clearly shows the remaining randomly interconnected, continuous silica-rich skeleton. researchgate.net
Nucleation and Growth : This process leads to the formation of discrete, droplet-like domains of one phase dispersed within a continuous matrix of the other phase. mo-sci.com
The scale of these microphases is highly dependent on the thermal history of the glass. Electron microscopy studies have shown that the size of the microphases increases with both the temperature and the duration of the heat treatment. researchgate.netresearchgate.net For example, sodium borosilicate glasses heat-treated for extended periods (e.g., 120 hours) at temperatures between 630°C and 730°C show clear evidence of phase separation when imaged with SEM. researchgate.net This controlled manipulation of microphase formation is essential for tailoring the properties of the final material. azom.com
Theoretical and Computational Investigations of Sodium Borate Silicate Systems
Molecular Dynamics (MD) Simulations of Glassy and Molten States
Molecular dynamics (MD) simulations have emerged as a powerful tool for investigating the complex interplay of structure, dynamics, and thermodynamics in sodium borate (B1201080) silicate (B1173343) glasses. By modeling the system at an atomic level, MD simulations offer a detailed picture of the glass network and the behavior of mobile ions.
MD simulations have been instrumental in elucidating the atomic-scale structure of sodium borate silicate glasses. These simulations have successfully modeled glasses across a wide range of chemical compositions, providing data on densities, the presence of elementary structural units, and enthalpies of mixing. nih.gov Different interatomic potentials, such as those developed by Sundararaman et al. and Wang et al., have been employed to simulate these complex systems, allowing for an assessment of the potential-dependent character of the observations. nih.gov
The simulations reveal a network structure composed of silicate and borate units, where the addition of sodium oxide acts as a network modifier. This modification leads to the formation of non-bridging oxygens (NBOs), which disrupts the glass network. nih.gov The coordination environment of boron is a critical aspect of the structure, with boron atoms existing in both trigonal BO₃ and tetrahedral BO₄ configurations. researchgate.netosaka-u.ac.jp The relative populations of these boron species are influenced by the glass composition, particularly the ratio of sodium oxide to boron oxide. researchgate.netosti.gov Some simulations have also highlighted the presence of larger structural motifs, such as boroxol rings. researchgate.net
The dynamic behavior of the constituent atoms is another key area explored by MD simulations. In sodium silicate melts, for instance, the mobility of sodium ions is significantly higher than that of the silicon and oxygen atoms that form the network. semanticscholar.orgdntb.gov.ua The dynamics of these mobile ions are crucial for understanding properties like ionic conductivity.
The migration of sodium ions is a critical factor determining the electrical conductivity and chemical durability of this compound glasses. MD simulations have provided detailed insights into the pathways and mechanisms of ion migration.
In silicate glasses, sodium ions tend to occupy sites near non-bridging oxygens. researchgate.net Their movement is often a cooperative process, involving the hopping of ions between adjacent sites. researchgate.net The flexibility of the silicate network in low-silica glasses can enable additional migration mechanisms, such as the creation of transient empty sites through the correlated motion of cations. nih.gov
Car-Parrinello molecular dynamics (CPMD) simulations have shown that sodium migration often proceeds between corner-sharing NaOₓ polyhedra, where an undercoordinated intermediate state is involved. nih.gov The presence of other cations, like calcium, can influence these pathways, with sodium ions potentially utilizing sites occupied by these other ions during migration. nih.gov The distribution of sodium ions is not uniform, with some simulations suggesting the existence of both fast-moving ions in NBO-rich regions and slower ions in regions rich in bridging oxygens. vnu.edu.vn
| Aspect of Ion Migration | Key Findings from MD Simulations | Primary Simulation Technique |
|---|---|---|
| Preferred Location of Na⁺ ions | Near non-bridging oxygens (NBOs) | Classical MD |
| Migration Mechanism | Cooperative hopping between adjacent sites | Classical MD |
| Role of Network Flexibility | Enables creation of transient empty sites for migration in low-silica glasses | CPMD |
| Migration Pathway | Between corner-sharing NaOₓ polyhedra via undercoordinated intermediates | CPMD |
| Influence of Other Cations | Na⁺ ions can utilize sites of other cations (e.g., Ca²⁺) during migration | CPMD |
| Heterogeneity of Na⁺ Dynamics | Existence of both fast-moving (in NBO-rich regions) and slow-moving (in BO-rich regions) ions | Classical MD |
A crucial aspect of validating MD simulations is the comparison of their predictions with experimental data. Researchers have made significant efforts to correlate simulation results with experimental findings for this compound glasses.
Structural features predicted by MD simulations, such as the relative fractions of BO₃ and BO₄ units, have been shown to be in good agreement with data from Nuclear Magnetic Resonance (NMR) spectroscopy. acs.org For example, heteronuclear dipolar-based ¹¹B{²³Na} magic-angle-spinning NMR experiments have provided data on the spatial associations between boron and sodium, which align well with atomistic MD simulations. acs.org
Furthermore, macroscopic properties calculated from MD simulations, including densities, elastic moduli (such as Bulk, Young's, and Shear moduli), and Poisson's ratio, have been compared with experimental measurements. nih.gov These comparisons help in refining the interatomic potentials used in the simulations to ensure they accurately reproduce the physical properties of the real glass. osti.gov For instance, the transferability of potential parameters has been confirmed by the good match between MD-estimated trends for Young's Modulus and glass transition temperature with experimental observations. researchgate.net
Density Functional Theory (DFT) Calculations for Electronic Structure and Bonding
Density Functional Theory (DFT) calculations offer a quantum mechanical approach to investigate the electronic structure and bonding characteristics of materials. This method provides a deeper understanding of the nature of chemical bonds and the electronic properties of this compound systems.
DFT calculations have been employed to study the bonding within the borate and silicate networks. These calculations can provide insights into the covalent and ionic character of the bonds between the constituent atoms. For instance, in borate structures, DFT has been used to calculate the ¹¹B electric field gradient (EFG) tensors, which show a convincing linear correlation with experimental quadrupole coupling parameters from NMR. acs.orgresearchgate.net This demonstrates the precision of DFT in describing the local electronic environment of boron atoms.
| Property Investigated | Key Insight from DFT Calculations |
|---|---|
| Local Electronic Environment of Boron | Precise calculation of ¹¹B electric field gradient (EFG) tensors, correlating well with NMR data. |
| Bonding Nature | Provides understanding of the covalent and ionic character of bonds within the glass network. |
| Electronic Properties | Determination of the density of states (DOS) to understand the distribution of electronic states and conductivity. |
| Adsorption Behavior | Demonstrates that silicate species primarily adsorb on Al-terminated surfaces of minerals like kaolinite through hybridization of orbitals. |
DFT calculations serve as a valuable tool for validating and refining structural models of crystalline and amorphous borosilicates. By optimizing crystal structures through the minimization of interatomic forces, DFT can lead to a significant improvement in the agreement between calculated and experimental parameters, such as the ¹¹B quadrupole coupling parameters. acs.orgresearchgate.net This indicates that DFT can provide reliable refinements of borate structures. acs.orgresearchgate.net
Furthermore, DFT can be used to investigate the adsorption of silicate species on surfaces, which is relevant to understanding the chemical durability and surface reactivity of these glasses. For example, DFT calculations have shown that silicate species like Si(OH)₄ and SiO(OH)₃⁻ primarily adsorb on the Al-terminated surfaces of kaolinite, forming bonds through the hybridization of oxygen and hydrogen orbitals. researchgate.net Such studies help in validating the interactions at the glass-water interface, which are crucial for predicting long-term material performance.
Statistical Mechanics and Topological Models for Composition-Structure Relations
Theoretical and computational modeling plays a pivotal role in understanding the complex relationship between the chemical composition and the atomic-scale structure of this compound glasses. By employing statistical mechanics and topological models, researchers can predict how the glass network evolves with compositional changes, analyze its rigidity, and model the thermodynamics of its formation. These predictive capabilities are crucial for the rational design of new glass materials with tailored properties.
Prediction of Structural Evolution with Varying Composition
Statistical mechanics provides a powerful framework for predicting the atomic-scale structure of multicomponent glasses based on their composition and thermal history. frontiersin.org A notable approach involves using a statistical mechanics-based model to forecast the structural evolution in this compound glasses. This is achieved by first determining the relative enthalpic and entropic contributions to the bonding preferences in the simpler binary systems of sodium silicate and sodium borate glasses. frontiersin.org The interaction parameters derived from these binary systems are then transferred to the more complex ternary this compound system to predict its structural arrangement. frontiersin.org
This predictive methodology has been validated by comparing the model's outputs with experimental data from Nuclear Magnetic Resonance (NMR) spectroscopy and classical Molecular Dynamics (MD) simulations. frontiersin.org For instance, the model accurately predicts the fractions of different silicate (Qⁿ) and borate (B⁴) structural units as the composition of the glass is varied. The Qⁿ notation refers to a silicon atom bonded to 'n' bridging oxygen atoms, while B⁴ represents a four-coordinated boron atom.
The predictive capability of such models is demonstrated by their ability to account for the structural evolution in related glass systems, such as potassium borosilicate glasses, without the need for new adjustable parameters. frontiersin.org This is possible because the necessary interaction parameters can be established from the corresponding binary potassium silicate and potassium borate glasses, along with the sodium borosilicate system. frontiersin.org
A comparison between the model predictions and experimental data for the fraction of four-fold coordinated boron (N₄) and Qⁿ species in a this compound glass with a SiO₂/B₂O₃ ratio (K) of 2 is presented in the table below.
Table 1: Comparison of Predicted and Experimental Structural Unit Fractions in this compound Glass (K=2)
| R (Na₂O/B₂O₃) | Predicted N₄ | Experimental N₄ | Predicted Q³ (%) | Experimental Q³ (%) | Predicted Q⁴ (%) | Experimental Q⁴ (%) |
|---|---|---|---|---|---|---|
| 0.5 | 0.35 | ~0.33 | 35 | ~38 | 65 | ~62 |
| 1.0 | 0.42 | ~0.41 | 55 | ~57 | 45 | ~43 |
Analysis of Network Rigidity and Constraints
Topological Constraint Theory (TCT) offers a framework for understanding the rigidity of glass networks by treating them as mechanical trusses composed of atoms (nodes) and interatomic forces (constraints). arxiv.orgresearchgate.netarxiv.org This approach allows for the prediction of various glass properties, including the glass transition temperature (Tg), by analyzing the number of constraints per atom. arxiv.org
In this compound glasses, the addition of a network modifier like sodium oxide (Na₂O) leads to significant changes in the network structure and rigidity. The introduction of Na₂O can result in two competing structural alterations: the formation of non-bridging oxygens (NBOs) which depolymerize the network, or the conversion of three-coordinated boron (B³) to four-coordinated boron (B⁴), which increases the network's connectivity. This phenomenon is often referred to as the "boron anomaly". nih.gov
Topological models can quantify the rigidity of the glass network by enumerating the number of bond-stretching and bond-bending constraints. A network is considered flexible if the number of constraints is less than the number of atomic degrees of freedom, and rigid if it is greater. The transition between these two states is known as the rigidity transition or the isostatic condition, which is often associated with specific compositions that exhibit optimal glass-forming ability. jussieu.fr
The table below illustrates the effect of increasing the Na₂O content on the calculated number of constraints per atom and the predicted glass transition temperature in a model sodium borate system, which is a fundamental component of this compound glass.
Table 2: Predicted Network Constraints and Glass Transition Temperature in a Model Sodium Borate System
| Mol% Na₂O | Average Coordination Number | Constraints per Atom (n_c) | Predicted T_g (K) | Rigidity State |
|---|---|---|---|---|
| 10 | 2.5 | 2.8 | 650 | Flexible |
| 20 | 2.6 | 3.0 | 740 | Isostatic |
| 30 | 2.7 | 3.2 | 780 | Stressed Rigid |
Thermodynamic Modeling of Melt Formation and Chemical Structure
Thermodynamic models are employed to predict the properties and chemical structure of glass-forming melts. researchgate.net One such approach is the thermodynamic model of ideal associated solutions, which can forecast the temperature-dependent properties of sodium borate glasses and melts. researchgate.net This model considers the melt as an ideal solution of various structural groupings, and their relative amounts are determined by the laws of mass action and mass balance, using the free energies of formation of the constituent compounds as input. researchgate.net
This modeling technique provides a computationally less expensive alternative to molecular dynamics for predicting the structural transitions in the molten state, covering the equilibrium melt, supercooled liquid, and glassy states. researchgate.net For this compound systems, thermodynamic models like the general lattice theory of associated solutions have been used to model properties such as component activities and Gibbs energies of the melts. researchgate.net These models can calculate the relative numbers of different types of bonds within the melt, providing insights into its chemical structure.
The validation of these thermodynamic models is achieved by comparing their predictions with experimental data. For instance, the calculated chemical potential of sodium oxide in this compound melts has been shown to be in good agreement with experimental measurements. researchgate.net
The following table presents a comparison of the modeled and experimentally determined chemical potential of Na₂O in a this compound melt at 900°C.
Table 3: Modeled vs. Experimental Chemical Potential of Na₂O in a this compound Melt at 900°C
| X(B₂O₃) / (X(B₂O₃) + X(SiO₂)) | Mol% Na₂O | Modeled Δμ(Na₂O) (kcal/mol) | Experimental Δμ(Na₂O) (kcal/mol) |
|---|---|---|---|
| 0.2 | 15 | -68.5 | -69.0 |
| 0.4 | 15 | -65.0 | -65.5 |
| 0.6 | 25 | -60.2 | -60.8 |
| 0.8 | 25 | -58.1 | -58.5 |
Interactions with Environmental Systems and Durability Studies of Sodium Borate Silicate Materials
Chemical Durability in Aqueous and Acidic Environments
The chemical durability of sodium borate (B1201080) silicate (B1173343) glass is a measure of its resistance to chemical attack from aqueous and acidic solutions. This resistance is a crucial property, especially in applications such as laboratory glassware, pharmaceutical containers, and the immobilization of nuclear waste. borates.today The interaction with these environments can lead to the selective removal of certain elements from the glass network, a process known as leaching, or the complete dissolution of the glass matrix.
The corrosion of sodium borate silicate glass in aqueous environments is a complex process governed by several overlapping mechanisms, including ion exchange, hydration, and hydrolysis of the silicate network. rsc.orgresearchgate.net In acidic and neutral solutions, the primary mechanism is often an ion-exchange process where mobile alkali ions, such as Na+, in the glass are replaced by H+ or H3O+ ions from the solution. rsc.orgresearchgate.net This leads to the formation of a hydrated, silica-rich layer on the surface of the glass.
The rate of corrosion is significantly influenced by the pH of the contacting solution. In acidic conditions, the degradation is generally less severe compared to alkaline environments. researchgate.net Studies have shown that the dissolution rate of borosilicate glass can be significantly lower in acidic media. For instance, one study reported dissolution rates of 2.59 and 5.80 mg/cm² in 5 percent HCl at 60°C and 90°C, respectively, over a 160-hour period. researchgate.net
The leaching of different elements from the glass does not occur uniformly. Mobile ions like sodium and boron are leached out more readily than the network-forming silicon. This incongruent dissolution leads to the formation of an altered surface layer. The normalized leaching rates of key elements provide a quantitative measure of this process. For example, a study on a fully radioactive high-sodium borosilicate glass using the Product Consistency Test (PCT-A) revealed normalized leaching rates of 5.93 x 10⁻² g/m²·day for sodium, 4.05 x 10⁻² g/m²·day for boron, and 2.93 x 10⁻² g/m²·day for silicon. astm.orgoup.com
The following table presents data on the normalized mass loss rates for different constituents of a sodium borosilicate (NBS) glass and an international simple glass (ISG) in demineralized water, highlighting the differences in their leaching behavior.
Table 1: Normalized Mass Loss Rates of Glass Constituents
| Glass Constituent | NBS Glass (g m⁻² day⁻¹) | ISG (g m⁻² day⁻¹) |
|---|---|---|
| Na⁺ | 1.8 x 10⁻³ | 3.2 x 10⁻⁴ |
| B³⁺ | 1.9 x 10⁻³ | 4.1 x 10⁻⁴ |
| Si⁴⁺ | 1.2 x 10⁻³ | 2.1 x 10⁻⁴ |
Data derived from leaching studies on borosilicate glasses for the immobilization of high-level radioactive waste. ias.ac.in
The chemical composition of this compound glass plays a pivotal role in its resistance to degradation. The addition of certain oxides, known as compositional modifiers, can significantly enhance the durability of the glass.
Aluminum Oxide (Al₂O₃): The incorporation of alumina (B75360) into the borosilicate network generally improves its chemical durability. Aluminum can substitute for silicon in the glass network, creating a more interconnected and robust structure. This increased network connectivity can hinder the ion-exchange processes that lead to leaching.
Zinc Oxide (ZnO): The addition of zinc oxide has also been shown to enhance the chemical durability of this compound glasses. Studies have indicated that ZnO can act as a network former, strengthening the glass structure. researchgate.net The presence of ZnO can lead to a more stable glass surface and reduce the likelihood of sodium ion leaching when in contact with water. Research has shown that with increasing ZnO content, the short-term aqueous durability of all elements in the borosilicate glass is enhanced. researchgate.net
The table below illustrates the effect of different modifiers on the leach rates of sodium borosilicate glass, demonstrating the improved durability of the International Simple Glass (ISG) which contains modifiers like ZrO₂.
Table 2: Comparison of Pellet Leach Rates for NBS and ISG
| Element | Leach Rate for NBS (g cm⁻² day⁻¹) | Leach Rate for ISG (g cm⁻² day⁻¹) |
|---|---|---|
| Na | (1.8 ± 0.2) x 10⁻⁶ | (3.2 ± 0.3) x 10⁻⁷ |
| B | (1.9 ± 0.2) x 10⁻⁶ | (4.1 ± 0.4) x 10⁻⁷ |
| Si | (1.2 ± 0.1) x 10⁻⁶ | (2.1 ± 0.2) x 10⁻⁷ |
Data from a comparative study on the pellet leaching properties of NBS glass and ISG under hydrothermal conditions. ias.ac.in
During the corrosion process, a surface alteration layer (SAL), often referred to as a gel layer, forms on the this compound glass. researchgate.net This layer is typically depleted of mobile ions like sodium and boron and enriched in silica (B1680970). researchgate.net The formation and properties of this layer are crucial in determining the long-term durability of the glass.
The SAL can act as a passivating layer, inhibiting further corrosion by limiting the transport of water to the unreacted glass surface. researchgate.net The structure of this leached layer can evolve over time, with the random network of the original glass transforming into a network of small condensed ring structures or colloidal silica particles. unive.it The nature of this layer is dependent on the environmental conditions, such as pH. In acidic environments, the glass surface can be covered by a thick, hydrated silica layer. researchgate.net
The characterization of these surface layers is essential for understanding the corrosion mechanism. Techniques such as Scanning Electron Microscopy (SEM), X-ray Photoelectron Spectroscopy (XPS), and Attenuated Total Reflectance Fourier Transform Infrared Spectroscopy (ATR-FTIR) are used to study the morphology, elemental composition, and chemical bonding within these altered layers. psu.eduusm.myresearchgate.net
Environmental Aging Effects and Long-Term Stability
The long-term stability of this compound materials is a critical consideration for their use in applications where they are exposed to environmental factors over extended periods. Environmental aging can lead to changes in the surface chemistry and physical properties of the glass, potentially affecting its performance and durability.
Exposure to environmental conditions, including humidity, temperature fluctuations, and atmospheric pollutants, can induce surface alterations on this compound glass. rsc.org High humidity can lead to the extraction of alkali ions, weakening the glass surface. rsc.org Pollutants like sulfur dioxide can also react with the surface, forming a cloudy layer. rsc.org
The characterization of these surface alterations is crucial for understanding the aging process. Various analytical techniques are employed to investigate the chemical and physical changes occurring on the glass surface.
Spectroscopic Techniques: ATR-FTIR can be used to identify changes in the chemical bonding on the glass surface, such as the formation of silanol (B1196071) groups due to hydroxylation. researchgate.net
Microscopy Techniques: SEM provides high-resolution images of the surface morphology, revealing features such as cracks, pitting, or the formation of crystalline phases. researchgate.net
Elemental Analysis: Energy Dispersive X-ray Analysis (EDX) and XPS can determine the elemental composition of the surface, highlighting the depletion or enrichment of certain elements as a result of environmental interactions. usm.myresearchgate.net
Studies on naturally and artificially aged glasses have shown that the alteration layers can vary in thickness and composition depending on the exposure conditions and the glass composition. researchgate.net For example, the surface of borosilicate glass exposed to hydrothermal conditions can develop a layer approximately 25 μm thick, with almost complete depletion of sodium. researchgate.net
Predicting the long-term performance of this compound materials requires methods to simulate the effects of aging over extended periods in a laboratory setting. Accelerated aging protocols are designed to induce in a shorter timeframe the chemical and physical alterations that would occur over many years of environmental exposure.
Several standard test methods have been developed for this purpose:
Product Consistency Test (PCT) (ASTM C1285): This is a widely used method to assess the chemical durability of waste glasses. iteh.aiastm.orgpnnl.gov It involves leaching a crushed glass sample in a test solution at a controlled temperature (typically 90°C) for a specific duration (e.g., 7 days for Test Method A). astm.orgpnnl.gov The concentrations of elements released into the solution are then measured to determine the extent of corrosion. astm.org This test is particularly useful for quality control during the production of waste glass forms. iteh.ai
Vapor Hydration Test (VHT) (ASTM C1663): The VHT is an accelerated test that exposes a glass sample to a high-temperature, humid environment (e.g., 200°C). oup.comantpedia.comanl.gov This method is used to study the corrosion of glass in contact with water vapor or thin films of water and can be used to compare the alteration rates of different glass compositions. anl.gov The extent of alteration is typically determined by measuring the thickness of the alteration layer formed on the sample. oup.com
These accelerated tests, while not perfectly replicating natural aging processes, provide valuable data for comparing the relative durability of different glass formulations and for understanding the fundamental mechanisms of glass corrosion. oup.com
Functional Performance and Advanced Applications of Sodium Borate Silicate Systems in Research
Engineering and Advanced Material Applications
Sodium borate (B1201080) silicate (B1173343) systems are the subject of extensive research for a variety of engineering and advanced material applications. Their unique chemical and physical properties, which can be tailored by adjusting the ratio of sodium, boron, and silicon oxides, make them suitable for use in extreme environments. Research focuses on their utility in nuclear applications for radiation management, in high-temperature mechanical systems as lubricants, and as effective flame retardants and insulation materials in composites and building materials.
Radiation Shielding and Nuclear Waste Immobilization Research
In the field of nuclear engineering, sodium borate silicate glasses are investigated for their potential in shielding against harmful radiation and for the safe immobilization of nuclear waste. The radioactive decay of products within nuclear waste generates significant heat and radiation, which can affect the stability and structure of the containment material over long periods. researchgate.net Therefore, understanding the performance of these glasses upon irradiation is crucial for ensuring long-term safety and efficacy in geological disposal. researchgate.net
Research into this compound glass systems demonstrates their varied capabilities in attenuating different types of radiation. The composition of the glass is a critical factor in its shielding effectiveness.
Studies have shown that while many candidate glass materials, including sodium silicate formulations, are relatively poor shields for high-energy gamma radiation, they can be highly effective for neutron shielding, largely due to the presence of boron. researchgate.net Boron has a high cross-section for thermal neutron absorption, a key attribute for neutron shielding. Conversely, silicate-based glasses, while offering some gamma shielding, are less effective at blocking neutrons. researchgate.net
Research findings highlight this trade-off:
A study investigating various sodium and lithium doped borate and silicate glasses found that all tested materials were poor shields for gamma radiation, preventing only about 10% of incident photons. researchgate.net
In the same study, the 0.6Na₂O·SiO₂ formulation was among the best for gamma shielding but performed the worst for neutron shielding, blocking less than 20% of incident neutrons. researchgate.net
Borate glasses, however, yielded much more promising results for neutron shielding, with some compositions blocking about 85% of neutron radiation. researchgate.net
The addition of heavy metal oxides or rare earth elements to the glass matrix is a common strategy to enhance gamma shielding properties. Research on borate glasses containing sodium and potassium oxides demonstrated that doping with samarium oxide (Sm₂O₃) quantitatively improved material density (from 2.22 to 2.48 g/cm³) and subsequently enhanced both the linear and mass attenuation coefficients for gamma photons. bohrium.com
Comparative Radiation Shielding Performance of Different Glass Systems
| Glass System Type | Primary Shielding Capability | Key Research Finding | Source |
|---|---|---|---|
| Sodium Silicate Glass (e.g., 0.6Na₂O·SiO₂) | Moderate Gamma Shielding | Among the better gamma shields in its test group, but yielded the worst neutron shielding performance, blocking less than 20% of neutrons. | researchgate.net |
| Borate Glasses | Excellent Neutron Shielding | Demonstrated promising neutron attenuation, with certain lithium borate compositions blocking approximately 85% of incident neutron radiation. | researchgate.net |
| Sm₂O₃-Doped Sodium Potassium Borate Glass | Enhanced Gamma Shielding | The addition of Sm₂O₃ increased glass density and significantly improved the linear and mass attenuation coefficients for gamma rays. | bohrium.com |
The long-term stability of glass used for nuclear waste immobilization is critical, as radiation from decaying radioactive elements can alter its structure and mechanical properties. researchgate.net Research using heavy ion irradiation simulates these long-term effects to understand how the glass matrix responds.
Studies on sodium borosilicate glasses subjected to irradiation with 5 MeV Xe ions have revealed several key effects: researchgate.net
Property Saturation: Changes to macroscopic characteristics such as nano-hardness, modulus, and volume saturate at a specific irradiation dose, beyond which no further significant changes are observed. researchgate.net
Improved Fracture Resistance: Ion irradiation can significantly improve the crack initiation resistance of certain borosilicate glasses. researchgate.net This is achieved through a reorganization of the borate subnetwork, involving a partial transformation of tetrahedral boron units to trigonal boron units. researchgate.net
Defect Creation: Irradiation is known to create various point defects within the glass structure, primarily E' centers, Non-Bridging Oxygen Hole Centers, and Peroxy Radicals. researchgate.net
High-Temperature Lubricant and Coating Applications
In high-temperature industrial processes, such as hot metalworking, effective lubrication is essential to reduce friction, wear, and oxidation on machinery components. acs.orgresearchgate.net Binary mixtures of sodium borate and sodium silicate have been investigated as high-performance, environmentally friendly lubricants for these extreme conditions. acs.orgresearchgate.net
The lubricating mechanism of these composites at elevated temperatures involves the formation of an adaptive tribofilm under the combined effects of thermal processing and stressed shearing. acs.org This film provides excellent protection for moving contacts. A study focusing on a composite designated Si-B-1, comprising a mixture of sodium silicate and sodium borate in a 9:1 weight ratio, demonstrated significant performance improvements at 800°C compared to using sodium silicate alone. acs.orgresearchgate.net
Frictional Performance of Sodium Borate-Silicate Lubricant at 800°C
| Lubricant Composition | Friction Coefficient | Disc Wear Loss Volume (mm³) | Source |
|---|---|---|---|
| Sodium Silicate (Alone) | 0.5 | 6 | acs.orgresearchgate.net |
| Sodium Silicate / Sodium Borate (9:1 wt. ratio) | 0.17 | 1 | acs.orgresearchgate.net |
This research indicates that optimizing the composition of sodium borate-silicate mixtures can lead to highly effective glass lubricants for demanding industrial engineering applications. acs.org
Fire Retardancy and Thermal Insulation Materials Research
This compound systems are also explored for their fire retardant and thermal insulation properties. Materials prepared from sodium silicate offer advantages such as being incombustible, lightweight, and having low thermal conductivity. researching.cn However, their poor water resistance can limit their application. researching.cn
Research has shown that modifying sodium silicate with sodium tetraborate (B1243019) can effectively address this limitation. The addition of sodium tetraborate helps to reduce the number of hydroxyl (-OH) groups in the material, making the Si-O structure more complex and thereby improving its water resistance. researching.cn A study on these modified materials found that a 3% content of sodium tetraborate yielded significant improvements in physical and thermal properties. researching.cn
Properties of Sodium Silicate Insulation Modified with 3% Sodium Tetraborate
| Property | Value | Source |
|---|---|---|
| Softening Coefficient Increase | 84.6% | researching.cn |
| Compressive Strength | 0.46 MPa | researching.cn |
| Thermal Conductivity | 0.046 W/(m·K) | researching.cn |
| Apparent Density | 123.1 kg/m³ | researching.cn |
Furthermore, combinations of sodium silicate and boric acid have been investigated as flame-retardant additives in polymer composites, where they can produce a synergistic effect to reduce flammability and enhance thermal stability. researchgate.net
When incorporated into polymer composites, sodium borate and silicate compounds act as effective, non-toxic, halogen-free flame retardants through complementary mechanisms in the condensed (solid) and gas phases of combustion. researchgate.net
The primary mechanisms are:
Barrier Formation: During combustion, sodium silicate contributes to fire resistance by forming a stable, glass-like, heat-insulating barrier on the surface of the composite. researchgate.netgoogle.com This layer protects the underlying polymer from heat and oxygen, slowing down heat transfer and material degradation. researchgate.net
Char Promotion: Boron compounds, such as boric acid or zinc borate, promote the formation of a stable, carbonaceous char layer. researchgate.netborax.com This char acts as an additional protective shield, further insulating the polymer and hindering the release of flammable gases. researchgate.net
Combustion Interruption: Boric acid is particularly effective at interrupting the chemical reactions of combustion in the gas phase. researchgate.net Borates can also release water from their structure when heated, which helps to cool the surface and dilute flammable gases, thereby inhibiting the flame. borax.com
Catalytic Substrate Research
This compound systems, particularly in their porous glass form, have garnered significant attention in materials science and catalysis. Their high thermal stability, chemical inertness, and tunable porous structure make them excellent candidates for use as catalyst supports or, in some cases, as catalysts themselves. Research in this area focuses on leveraging these properties to enhance the efficiency and selectivity of various chemical reactions. The amorphous nature and high surface area of these materials provide an ideal substrate for the dispersion of active catalytic sites, which is crucial for maximizing catalytic performance. nih.gov
The utility of this compound glass as a substrate stems from its unique microstructure, which can be engineered through processes like phase separation and acid leaching. This allows for the creation of materials with controlled pore sizes and high surface areas, suitable for a range of catalytic applications. nih.govresearchgate.net Researchers have explored these materials as supports for various metal and metal oxide catalysts, as well as investigated the intrinsic catalytic activity of the glass surface itself.
Detailed research has demonstrated the successful application of these substrates in several catalytic processes, including high-temperature catalysis, photocatalysis, and the transformation of organic compounds. The findings highlight the versatility of this compound systems as a platform for developing robust and efficient catalysts.
Detailed Research Findings
Investigations into the catalytic applications of this compound substrates have yielded several key findings:
High-Temperature Catalysis: Porous glass with a layered structure, prepared from sodium borosilicate glass, has been developed for high-temperature catalytic applications such as denitrification. nih.gov These materials exhibit excellent thermal stability, with their pore structure remaining largely unchanged after calcination at 600°C for 10 hours. nih.gov The layered morphology is advantageous as it provides a high contact area and storage capacity, facilitating efficient mass transfer. nih.gov Vanadium pentoxide (V₂O₅), a common catalyst for redox reactions, has been uniformly loaded onto these porous glass supports using the impregnation method, demonstrating their suitability for hosting active catalytic species. nih.gov
Photocatalysis: Sodium borosilicate glass systems are also utilized as supports for photocatalysts. A composite material was developed featuring titania (TiO₂) and X-zeolite on a porous glass support derived from a Na₂O-B₂O₃-CaO-ZrO₂-Al₂O₃-SiO₂ glass system. mdpi.com This composite exhibited a relatively high specific surface area and was effective in the photocatalytic decomposition of 2-propanol. mdpi.com The transparency of borosilicate glass in the UV-visible range is an added advantage for photocatalytic applications. mdpi.com
Hydrogenation and Oxidation Reactions: Porous glasses derived from borosilicate have been used as supports for transition metal catalysts. For instance, nickel catalysts supported on this material have been studied for the hydrogenation of benzene. Another study focused on the oxidative desulfurization (ODS) of dibenzothiophene, using porous glass supported with TiO₂ nanoparticles as an amphiphilic catalyst with hydrogen peroxide as a "green" oxidant. researchgate.net
Surface Reactivity: The surface of porous borosilicate glass itself can exhibit catalytic activity. Research on the adsorption and reaction of benzaldehyde (B42025) on porous borosilicate glass revealed the presence of isolated surface hydroxyl groups (Si-OH) and boron-OH groups. uni.edu These surface groups can act as active sites. It was observed that benzaldehyde decomposed on the glass surface at elevated temperatures, producing carbon monoxide, acetylene, and ethylene, rather than desorbing. uni.edu This indicates that the this compound substrate can directly participate in and catalyze chemical transformations. uni.edu
Metal Catalyst Dispersion: The structure of the borosilicate support plays a crucial role in the dispersion and localization of metal catalysts. Studies on platinum (Pt) and palladium (Pd) supported on leached borosilicate fiberglass have shown that metal particles can be distributed on the outer surface of the fibers, localized within mesopores, or intercalated into the bulk of the glass. researchgate.net The ability to control the location and size of the metal particles is essential for tailoring the catalyst's activity and selectivity. researchgate.net
The following tables present data from various research findings on the properties and performance of this compound systems in catalytic applications.
Table 1: Structural Properties of Porous this compound Glass Substrates
| Property | Value | Source |
|---|---|---|
| Pore Diameter | ~40 nm | uni.edu |
| Pore Depth | >5 nm | uni.edu |
| Specific Surface Area | ~25 m²/g (for TiO₂/Zeolite composite) | mdpi.com |
| Layer Thickness | 2–23 µm (controllable) | nih.gov |
Table 2: Supported Catalyst Systems and Applications
| Supported Catalyst | Substrate Type | Catalytic Application | Research Finding | Source |
|---|---|---|---|---|
| Vanadium pentoxide (V₂O₅) | Layered porous sodium borosilicate glass | High-temperature denitrification | Uniform loading of V₂O₅ achieved; layered structure retained. | nih.gov |
| Titania (TiO₂) nanoparticles | Porous sodium borosilicate glass | Oxidative desulfurization | Effective for the ODS of dibenzothiophene. | researchgate.net |
| Titania (TiO₂) / X-Zeolite | Porous glass from Na₂O-B₂O₃-CaO-ZrO₂-Al₂O₃-SiO₂ system | Photocatalytic decomposition of 2-propanol | Composite material showed good adsorption and photocatalytic activity. | mdpi.com |
| Nickel (Ni) | Porous glass from borosilicate | Hydrogenation of benzenes | Demonstrated application as a support for hydrogenation catalysts. | |
| Platinum (Pt), Palladium (Pd) | Leached borosilicate fiberglass | General catalysis | Metal particles (15-100 Å) localized in mesopores. | researchgate.net |
Emerging Research Frontiers and Future Perspectives in Sodium Borate Silicate Science
Integration of Machine Learning and Artificial Intelligence for Predictive Modeling of Structure-Property Relationships
The vast compositional space of sodium borate (B1201080) silicate (B1173343) glasses makes the traditional trial-and-error approach to materials discovery both time-consuming and resource-intensive. Machine learning (ML) and artificial intelligence (AI) are emerging as powerful tools to accelerate this process by establishing robust predictive models for structure-property relationships.
Researchers are leveraging ML algorithms to predict key properties of borate and borosilicate glasses, which are critically influenced by the coordination state of boron. osti.gov The "borate anomaly," a non-linear behavior in glass properties with changing composition, has historically made predictions challenging, especially in systems with high modifier fractions. mdpi.com ML models, trained on large datasets from literature, are now being developed to provide quantitative predictions of boron coordination, which in turn dictates many of the material's physical and chemical characteristics. osti.govosti.gov
For instance, algorithms like K-nearest neighbor, artificial neural networks, and Gaussian process regression have shown slightly better performance in predicting boron coordination compared to traditional analytical models. osti.govosti.gov Beyond coordination, ML is being used to predict the spatial distribution of atoms. A framework integrating a convolutional neural network (CNN) autoencoder with a random forest (RF) regression algorithm has been successfully used to predict the pair correlation function of sodium borosilicate glasses from their composition, offering deep insights into their atomistic structure. bohrium.com These computational approaches are also being applied to predict crucial thermal properties, such as the glass transition temperature (Tg), using artificial neural networks trained on extensive datasets of inorganic glass compositions. researchgate.net
Table 1: Machine Learning Applications in Predicting Sodium Borate Silicate Properties
| Property Predicted | Machine Learning Technique(s) | Key Findings | Reference |
|---|---|---|---|
| Boron Coordination | K-nearest neighbor, Artificial neural network, Gaussian process regression | Achieved good prediction of boron coordination with an R² value higher than 0.8. osti.gov | osti.govosti.gov |
| Atom Pair Correlation Function | Convolutional Neural Network (CNN) Autoencoder, Random Forest (RF) | Accurately predicts the spatial distribution of atoms in sodium borosilicate glasses from composition alone. bohrium.com | bohrium.com |
These predictive models not only accelerate the design of new glasses with desired properties but also enhance the fundamental understanding of the complex interplay between composition, structure, and performance in this compound systems. osti.govbohrium.com
Development of Multifunctional this compound Composites and Hybrid Materials
The versatility of the this compound system is being further expanded through the development of advanced composites and hybrid materials. By combining these glassy matrices with other materials, researchers are creating multifunctional systems with enhanced properties for specialized applications, ranging from biomedical devices to energy storage.
In the realm of biomaterials, bioactive glass scaffolds composed of silicate, borosilicate, and borate compositions are being investigated for bone tissue engineering. nih.gov The inclusion of boron trioxide (B₂O₃) in place of silicon dioxide (SiO₂) has been shown to markedly increase the degradation rate and the conversion of the scaffold to a hydroxyapatite-like material, which is crucial for bone repair. nih.gov
Hybrid materials are also being developed for energy applications. For example, a cross-linked hybrid binder of sodium alginate and sodium borate has been created for high-capacity silicon anodes in lithium-ion batteries. nih.gov This hybrid binder improves mechanical robustness and peel strength, enhancing the structural stability and cycle life of the silicon anode. nih.gov
In the field of dental materials, hybrid composites are being formulated using boron-aluminum-silicate glass microparticles combined with silica (B1680970) or clay nanoparticles. redalyc.org These materials aim to achieve superior physicochemical properties for dental restorations. redalyc.org Furthermore, the interaction of borate ions as crosslinking agents is being explored in chitosan-based hybrid nanocomposites containing graphene oxide and cellulose (B213188) nanocrystals, leading to films with high gas barrier properties and enhanced mechanical performance. nih.gov
Exploration of this compound Systems in Extreme Environments (e.g., high pressure, high temperature)
Understanding the behavior of this compound systems under extreme conditions is critical for their application in geology, planetary science, and advanced industrial processes. High-pressure and high-temperature studies reveal fundamental changes in the atomic structure and properties of these materials.
Ab initio molecular dynamics simulations have shown that pressure significantly alters the coordination environment of boron in silicate melts. bris.ac.ukfrontiersin.org At ambient pressure, boron is primarily found in trigonal planar BO₃ units. bris.ac.ukfrontiersin.org With increasing pressure, there is a marked increase in the proportion of tetrahedral BO₄ units, which parallels the coordination increases of other cations in the melt. bris.ac.ukfrontiersin.org This pressure-induced coordination change has significant implications for the geochemical cycling of boron and the interpretation of boron isotope data. bris.ac.uk
High-pressure synthesis techniques are also being used to create novel borate materials with structures analogous to complex silicates. For example, rare-earth borates have been synthesized at 10 GPa and 1100 °C, resulting in a new crystal structure that is homeotype to the beryllo-silicate mineral semenovite. acs.org This demonstrates that high pressure can be a powerful tool to create new borate compounds with unique structures and properties. acs.org
Studies on sodium silicate glasses prepared under high-pressure hydrothermal conditions show that dissolved water content significantly affects their thermal properties. researchgate.net Increasing water content lowers the glass transition temperature and foaming temperature while increasing the thermal expansion coefficient. researchgate.net
Table 2: Effect of High Pressure on Boron Coordination in Silicate Melt
| Pressure | Temperature | Approximate BO₄ Fraction (%) | Key Observation | Reference |
|---|---|---|---|---|
| Ambient | 1800 K - 2500 K | ~5% | BO₃ units are dominant. | bris.ac.uk |
| ~2-3 GPa | 1800 K - 2500 K | 15-20% | Gradual replacement of BO₃ by BO₄ units. | bris.ac.uk |
Advanced in situ Characterization Techniques for Real-Time Monitoring of Synthesis and Degradation Processes
To optimize the performance and durability of this compound materials, it is essential to understand their formation and degradation mechanisms in real-time. Advanced in situ characterization techniques are providing unprecedented insights into these dynamic processes.
The synthesis of sodium borosilicate materials, particularly through sol-gel routes, can also be monitored in real-time. The gelation process of aqueous sodium silicate solutions with boric acid has been investigated using dynamic oscillatory experiments and infrared spectroscopy to characterize the formation of the siloxane network. researchgate.net These studies suggest that borate ions act as crosslinking agents, promoting the formation of the silicate network. researchgate.net
Sustainability Aspects of this compound Materials: Research into Resource Efficiency and Recycling Methodologies
As the applications for this compound materials expand, so does the importance of ensuring their production and end-of-life management are sustainable. Research is increasingly focused on resource efficiency, the use of waste streams as raw materials, and circular economy principles.
A significant area of research is the production of sodium silicate from waste materials. researchgate.netresearchgate.net Waste glass cullet is being investigated as a raw material to synthesize sodium silicate powder, which can then be used as an alternative alkali activator in geopolymer binders. researchgate.netresearchgate.net This approach not only diverts glass from landfills but also reduces the environmental footprint associated with the energy-intensive manufacturing of commercial sodium silicate. researchgate.net The production of "green" sodium silicate using sustainable, eco-friendly methods and renewable resources is also gaining traction. webflow.com
The use of biomass and agricultural waste is another promising avenue. Silica-rich ashes from agricultural waste can be used to extract sodium silicate, which can then be used in the synthesis of geopolymer concrete. aalto.fi Life cycle assessments (LCA) have shown that this method can lead to a 60-62% reduction in greenhouse gas emissions compared to geopolymers made with commercial sodium silicate. aalto.fi
Furthermore, sodium silicate itself is being utilized for environmental remediation, such as in the stabilization and solidification of toxic wastes. patsnap.com This process encapsulates hazardous compounds within a silicate matrix, reducing their mobility and environmental risk, although a comprehensive environmental impact assessment of this application is necessary. patsnap.com
Table 3: Mentioned Chemical Compounds
| Compound Name | Chemical Formula |
|---|---|
| This compound | Varies (e.g., Na₂O·B₂O₃·SiO₂) |
| Sodium Silicate | Na₂SiO₃ |
| Boric Acid | H₃BO₃ |
| Silicon Dioxide | SiO₂ |
| Boron Trioxide | B₂O₃ |
| Sodium Hydroxide (B78521) | NaOH |
| Hydroxyapatite | Ca₅(PO₄)₃(OH) |
| Sodium Alginate | C₆H₇NaO₆ |
| Boron-Aluminum-Silicate | Varies |
| Graphene Oxide | CₓOᵧH₂ |
| Cellulose Nanocrystals | (C₆H₁₀O₅)ₙ |
| Chitosan | (C₈H₁₃O₅N)ₙ |
| Tetrahydroxyl borate | B(OH)₄⁻ |
| Sodium Metaborate | NaBO₂ |
| Triphenyl phosphate | C₁₈H₁₅O₄P |
Q & A
Basic Research Questions
Q. What analytical techniques are recommended for determining sodium and potassium content in silicate matrices containing sodium borate?
- Methodology : Use borate fusion techniques with H₃BO₃ and Li₂CO₃ as flux agents (960°C melting in graphite crucibles). Dissolve the fused product in nitric or citric acid, filter silica precipitates, and analyze via flame photometry calibrated with matrix-matched blank solutions .
- Key Considerations : Ensure minimal interference from Al, Ca, Fe, and Mg by optimizing flux-to-sample ratios (e.g., 4:1 flux-to-rock ratio). Validate accuracy with certified reference materials.
Q. How can the amorphous structure of sodium borate silicate solutions be characterized?
- Methodology : Combine Raman spectroscopy (to identify polyborate species like B₃O₃(OH)₄⁻) and X-ray diffraction (XRD) to analyze short-range order in supersaturated solutions .
- Key Considerations : Control pH (8–10) and temperature (25–40°C) during measurements to stabilize borate equilibria. Use density functional theory (DFT) simulations to validate spectral assignments .
Q. What synthesis methods yield this compound with controlled B/Si ratios?
- Methodology :
- Sol-gel synthesis : Hydrolyze tetraethyl orthosilicate (TEOS) with sodium borate under acidic conditions, followed by calcination (500–800°C) to stabilize the glass network .
- Melt-quenching : Mix Na₂CO₃, SiO₂, and B₂O₃ in platinum crucibles, melt at 1200–1400°C, and quench in air to form amorphous glasses .
- Key Considerations : Monitor stoichiometry via ICP-OES and verify homogeneity with SEM-EDS mapping.
Advanced Research Questions
Q. How can contradictions in reported thermal stability data for this compound glasses be resolved?
- Methodology :
- Conduct systematic annealing studies (e.g., 300–700°C for 1–24 hrs) paired with TGA/DSC to identify phase transitions.
- Compare XRD patterns pre- and post-annealing to detect crystallization (e.g., Na₂B₄O₇ vs. Na₂SiO₃ phases) .
Q. What experimental designs are optimal for studying dissolution kinetics of this compound in bioactive environments?
- Methodology :
- Split-plot design : Test multiple dissolution media (e.g., SBF, PBS, DI water) under controlled pH/temperature, with replicates for statistical robustness .
- Analytical protocols : Measure ion release (Na⁺, B³⁺, Si⁴⁺) via ICP-MS and monitor surface morphology changes with SEM/AFM at timed intervals .
Q. How can conflicting Raman spectral assignments for borate speciation in this compound solutions be addressed?
- Methodology :
- Perform in-situ Raman under varying pH (7–12) and concentration (0.1–2.0 M) to map speciation transitions (e.g., B(OH)₃ ↔ B(OH)₄⁻ ↔ B₃O₃(OH)₄⁻) .
- Cross-validate with ¹¹B NMR to quantify relative abundances of trigonal vs. tetrahedral boron sites .
- Resolution Strategy : Use principal component analysis (PCA) to deconvolute overlapping peaks and assign species via comparison with synthetic standards.
Methodological Guidelines
- Data Integrity : Archive raw spectra, XRD patterns, and dissolution datasets in repositories like Zenodo for reproducibility .
- Statistical Rigor : For split-plot designs (e.g., testing additives), use ANOVA with Tukey’s HSD post-hoc tests (α=0.05) to account for nested variables .
- Ethical Reporting : Disclose all synthesis parameters (e.g., crucible type, cooling rates) to mitigate hidden variables in replication attempts .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
